(3-Bromo-4-nitrophenyl)methanamine
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Overview
Description
(3-Bromo-4-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7BrN2O2. It is characterized by the presence of a bromine atom at the third position and a nitro group at the fourth position on a phenyl ring, with a methanamine group attached to the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-nitrophenyl)methanamine typically involves a multi-step process:
Nitration: The starting material, such as bromobenzene, undergoes nitration to introduce the nitro group at the desired position.
Bromination: The nitrated compound is then subjected to bromination to introduce the bromine atom at the third position.
Amination: Finally, the nitro group is reduced to an amine group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-nitrophenyl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Products depend on the substituent introduced, such as (3-chloro-4-nitrophenyl)methanamine.
Reduction: The major product is (3-Bromo-4-aminophenyl)methanamine.
Oxidation: Products include nitroso or nitro derivatives of the original compound.
Scientific Research Applications
(3-Bromo-4-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Bromo-4-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-methylphenyl)methanamine
- (3-Bromo-4-chlorophenyl)methanamine
- (3-Bromo-4-fluorophenyl)methanamine
Uniqueness
(3-Bromo-4-nitrophenyl)methanamine is unique due to the presence of both a bromine atom and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds that may lack one of these groups .
Properties
Molecular Formula |
C7H7BrN2O2 |
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Molecular Weight |
231.05 g/mol |
IUPAC Name |
(3-bromo-4-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H,4,9H2 |
InChI Key |
CWOLHJQUPKNBGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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